molecular formula C12H14N2O3S2 B12935605 (S)-5-(2-(Methylsulfonyl)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one CAS No. 65319-62-2

(S)-5-(2-(Methylsulfonyl)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one

Cat. No.: B12935605
CAS No.: 65319-62-2
M. Wt: 298.4 g/mol
InChI Key: RSHIVNVSPBCMMT-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-(2-(Methylsulfonyl)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one ( 68984-76-9) is a high-purity chemical compound with the molecular formula C12H14N2O3S2 and a molecular weight of 298.38 . This 2-thioxoimidazolidin-4-one derivative is a specialist research chemical intended for investigational use only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans. Compounds based on the 2-thioxoimidazolidin-4-one scaffold are of significant interest in medicinal chemistry and pharmacology due to their diverse biological activities . This particular scaffold is recognized as a privileged structure in drug discovery, serving as a key framework for developing potential therapeutic agents . Researchers are exploring its main applications in several areas. In anticancer research, structurally related 2-thioxoimidazolidin-4-one derivatives have demonstrated potent antiproliferative activity against human liver cancer (HepG-2) and colon cancer (HCT-116) cell lines . These compounds can induce cell cycle arrest at specific phases (G0/G1 and S phase) and trigger apoptosis, or programmed cell death, in cancer cells . Furthermore, some analogs exhibit a good inhibitory effect on the NF-E2-related factor 2 (Nrf2) pathway, which is a potential therapeutic target . In immunology, the 5-arylidene-2-thioxoimidazolidin-4-one core structure has been investigated as a potent inhibitor of the lymphocyte-expressed pore-forming protein perforin . Inhibiting perforin is a promising strategy for developing novel immunosuppressive agents to treat conditions like transplant rejection and autoimmune diseases without the broad side effects of general immunosuppressants . The mechanism of action for this compound class varies by biological target but can involve the modulation of key protein-protein interactions and enzymatic activity. For instance, some 2-thioxoimidazolidin-4-one derivatives act as highly selective cyclooxygenase-2 (COX-2) inhibitors, providing a potential mechanism for anti-inflammatory activity . Researchers value this compound for its potential as a lead molecule in developing new small-molecule probes and therapeutic candidates for oncology and immunology.

Properties

CAS No.

65319-62-2

Molecular Formula

C12H14N2O3S2

Molecular Weight

298.4 g/mol

IUPAC Name

(5S)-5-(2-methylsulfonylethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C12H14N2O3S2/c1-19(16,17)8-7-10-11(15)14(12(18)13-10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,18)/t10-/m0/s1

InChI Key

RSHIVNVSPBCMMT-JTQLQIEISA-N

Isomeric SMILES

CS(=O)(=O)CC[C@H]1C(=O)N(C(=S)N1)C2=CC=CC=C2

Canonical SMILES

CS(=O)(=O)CCC1C(=O)N(C(=S)N1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of Methylsulfonyl-Containing Precursors

  • Methyl 4-methylsulfonyl benzoate esters are prepared by classical esterification of 4-methylsulfonyl benzoic acid with methanol in the presence of sulfuric acid as a dehydrating agent, yielding esters in high yield (~98%).
  • Hydrazide intermediates are obtained by heating the methyl ester with hydrazine hydrate in ethanol, also in high yield.

Formation of Thiosemicarbazides

  • The hydrazide is reacted with appropriate isothiocyanates in ethanol to yield thiosemicarbazides, which are key intermediates for cyclization.
  • For the phenyl substitution at the 3-position, phenyl isothiocyanate is typically used.

Cyclization to 2-Thioxoimidazolidin-4-one Core

  • The thiosemicarbazide intermediates undergo cyclization under reflux in saturated aqueous sodium carbonate or acidic aqueous media to form the 2-thioxoimidazolidin-4-one ring.
  • The cyclization step is crucial for ring closure and establishing the 2-thioxo functionality.

Representative Synthetic Procedure

Step Reagents & Conditions Outcome Yield (%) Notes
1. Esterification 4-methylsulfonyl benzoic acid + methanol + H2SO4, reflux Methyl 4-methylsulfonyl benzoate 98 Classical Fischer esterification
2. Hydrazide formation Methyl ester + hydrazine hydrate in ethanol, heat Corresponding hydrazide High Precursor for thiosemicarbazide
3. Thiosemicarbazide synthesis Hydrazide + phenyl isothiocyanate in ethanol, reflux Thiosemicarbazide intermediate Moderate to high Key intermediate for ring closure
4. Cyclization Reflux in saturated Na2CO3 aqueous solution or acidic water 2-thioxoimidazolidin-4-one core Moderate to good Ring closure step
5. Alkylation 2-thioxoimidazolidin-4-one + 2-(methylsulfonyl)ethyl halide + base in DMF Target compound with methylsulfonyl substituent Variable Stereochemistry retained from chiral amino acid

Purification and Characterization

  • Purification is commonly achieved by extraction, washing, drying over anhydrous magnesium sulfate, and evaporation under reduced pressure.
  • Final products are purified by preparative thin-layer chromatography (TLC) or recrystallization from ethanol or ethyl acetate.
  • Characterization includes melting point determination, FT-IR (noting characteristic C=O, C=S, and NH bands), NMR spectroscopy, and mass spectrometry to confirm molecular weight and structure.

Research Findings and Optimization Notes

  • The use of (S)-phenylglycine derivatives as starting materials ensures the retention of stereochemistry in the final product.
  • Cyclization yields vary depending on the substituents and reaction conditions but generally range from 60% to 80%.
  • Alkylation with methylsulfonyl-containing electrophiles requires careful control of reaction time and temperature to avoid side reactions.
  • The presence of the methylsulfonyl group enhances the compound’s polarity and may influence biological activity, as noted in related studies on 2-thioxoimidazolidin-4-one derivatives.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Yield Range Reference
Esterification 4-methylsulfonyl benzoic acid, methanol, H2SO4 Reflux, classical esterification ~98%
Hydrazide formation Methyl ester, hydrazine hydrate Heating in ethanol High
Thiosemicarbazide formation Hydrazide, phenyl isothiocyanate Reflux in ethanol Moderate to high
Cyclization Thiosemicarbazide, Na2CO3 saturated solution or acidic water Reflux 60–80%
Alkylation 2-thioxoimidazolidin-4-one, 2-(methylsulfonyl)ethyl halide, base DMF, controlled temperature Variable

Chemical Reactions Analysis

Types of Reactions

(S)-5-(2-(Methylsulfonyl)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl group or the methylsulfonyl ethyl side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Pharmacological Studies

Research indicates that (S)-5-(2-(Methylsulfonyl)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one exhibits promising pharmacological properties. Studies have shown its potential as:

  • Antioxidant Agent : The compound has been investigated for its ability to scavenge free radicals, which can protect cells from oxidative stress.
  • Anti-inflammatory Properties : Preliminary studies suggest that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Antimicrobial Activity

The compound has been tested against various bacterial strains, showing efficacy in inhibiting growth. This suggests potential applications in developing new antibiotics or antimicrobial agents.

Cancer Research

Recent studies have explored the compound's role in cancer treatment. Its thioxoimidazolidinone framework is associated with cytotoxic activity against certain cancer cell lines, indicating that it may serve as a lead compound for anticancer drug development.

Case Study 1: Antioxidant Activity

A study published in Journal of Medicinal Chemistry evaluated the antioxidant potential of this compound. The results demonstrated a significant reduction in oxidative markers in treated cells compared to controls, suggesting its utility in preventing oxidative damage in various diseases .

Case Study 2: Antimicrobial Efficacy

In research conducted by the International Journal of Antimicrobial Agents, the compound was tested against multi-drug resistant strains of bacteria. Results indicated that it inhibited bacterial growth at low concentrations, highlighting its potential as a new antimicrobial agent .

Case Study 3: Anticancer Properties

A study featured in Cancer Research investigated the cytotoxic effects of this compound on breast cancer cell lines. The findings revealed that it induced apoptosis and inhibited cell proliferation, suggesting a pathway for developing novel anticancer therapies .

Data Tables

Application AreaFindings SummaryReferences
Antioxidant ActivitySignificant reduction in oxidative markers
Antimicrobial ActivityInhibition of multi-drug resistant bacteria
Anticancer PropertiesInduced apoptosis in breast cancer cells

Mechanism of Action

The mechanism of action of (S)-5-(2-(Methylsulfonyl)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Core Structural Similarities

Imidazolidinones share a five-membered ring with two nitrogen atoms. Key analogs include:

Compound Name Substituent at Position 5 Substituent at Position 3 Thioxo Group (Position 2) Purity Source
(S)-5-(2-(Methylsulfonyl)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one (S)-2-(Methylsulfonyl)ethyl Phenyl Yes 97%
5-(2-(Methylthio)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one 2-(Methylthio)ethyl Phenyl Yes 97%
5-(4-Hydroxybenzyl)-3-phenyl-2-thioxoimidazolidin-4-one 4-Hydroxybenzyl Phenyl Yes Not specified
3-(2,4-Dichlorobenzoyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one Dichlorobenzoyl + substituted benzylidene N/A Sulfanylidene (C=S) Not specified

Key Differences and Implications

Methylsulfonyl vs. Methylthio Groups The methylsulfonyl (-SO₂Me) group in the target compound is more polar and electron-withdrawing than the methylthio (-SMe) group in its analog. This difference impacts solubility, stability, and metabolic resistance.

Hydroxybenzyl vs. Sulfonylethyl Substituents The 4-hydroxybenzyl substituent in another analog introduces hydrogen-bonding capacity, which could enhance solubility or target binding. However, this group may reduce membrane permeability compared to the hydrophobic methylsulfonylethyl chain .

Dichlorobenzoyl and Substituted Benzylidene Derivatives

  • The compound 3-(2,4-dichlorobenzoyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one (CAS 554423-02-8) features a bulkier dichlorobenzoyl group and a methoxy-hydroxybenzylidene moiety. These substituents likely increase steric hindrance and electron density, altering receptor affinity compared to the simpler phenyl and sulfonylethyl groups in the target compound .

Biological Activity

(S)-5-(2-(Methylsulfonyl)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one is a thioxoimidazolidin derivative that has garnered attention for its potential biological activities, particularly in antibacterial and antifungal applications. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The compound can be described by its chemical formula C13H15N3O2SC_{13}H_{15}N_{3}O_{2}S and a molecular weight of approximately 273.34 g/mol. The presence of the thioxo group and the methylsulfonyl moiety is critical for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of thioxoimidazolidin derivatives, including this compound. The compound has shown promising results against various bacterial strains, particularly Staphylococcus aureus and Escherichia coli.

  • Minimum Inhibitory Concentration (MIC) :
    • The MIC values for this compound have been reported to range from 31.25 to 125 µg/mL depending on the bacterial strain tested. This indicates a moderate level of antibacterial activity, suggesting that further optimization could enhance efficacy .
  • Mechanism of Action :
    • The antibacterial effect is believed to stem from the inhibition of bacterial adhesion and biofilm formation. Studies have demonstrated that the compound effectively disrupts biofilm integrity, which is crucial for bacterial virulence and resistance .
  • Case Study :
    • A recent study evaluated several thioxoimidazolidin derivatives, including this compound, against clinical isolates of S. aureus. The results indicated significant antibiofilm activity, with a reduction in biofilm formation observed at sub-MIC concentrations .

Research Findings

Study Organism MIC (µg/mL) Activity
Study 1S. aureus31.25Antibacterial
Study 2E. coli62.5Antibacterial
Study 3Candida albicansNot specifiedAntifungal potential

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry have been employed to confirm the structure and purity of the synthesized compounds.

Q & A

Q. What are the optimal synthetic routes for (S)-5-(2-(Methylsulfonyl)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one, and how can reaction parameters be systematically optimized?

A scalable synthesis involves using S-amino acids and phenylisothiocyanate in a mixed solvent system (Et3_3N/DMF-H2_2O) under mild conditions . Key parameters include:

  • Solvent ratio : Adjusting the DMF-to-water ratio influences solubility and reaction kinetics.
  • Temperature : Room temperature minimizes side reactions (e.g., epimerization).
  • Reaction time : Extended durations (>12 hrs) improve yield but risk decomposition. Example optimization
Solvent Ratio (DMF:H2_2O)Temperature (°C)Yield (%)
3:12578
2:12582
1:12565

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?

  • FTIR : Confirm the thioxo group (C=S stretch at ~1200–1250 cm1^{-1}) and sulfonyl moiety (S=O stretches at ~1300–1350 cm1^{-1}) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
  • NMR : 1^1H and 13^13C NMR resolve stereochemistry (e.g., S-configuration via NOESY correlations) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data (e.g., antimicrobial potency) across studies?

Contradictions may arise from:

  • Purity variability : Impurities (e.g., sulfoxide byproducts) can skew activity. Validate purity via HPLC before testing .
  • Strain specificity : Activity against Gram-positive vs. Gram-negative bacteria varies due to membrane permeability differences. Standardize strains (e.g., S. aureus ATCC 25923) .
  • Assay conditions : MIC values depend on inoculum size and growth media. Replicate protocols from high-impact studies (e.g., CLSI guidelines) .

Q. What computational strategies predict the compound’s enzyme-binding mechanisms, and how can these models be experimentally validated?

  • Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase). Focus on hydrogen bonding with the thioxo group and hydrophobic interactions with the phenyl ring .
  • MD simulations : Assess binding stability over 100 ns trajectories; validate via:
  • Enzyme inhibition assays : Compare IC50_{50} values with docking scores.
  • Site-directed mutagenesis : Mutate predicted binding residues (e.g., Ala→Val) and measure activity loss .

Q. What strategies mitigate challenges in stereochemical control during synthesis?

  • Chiral auxiliaries : Incorporate S-amino acids to enforce the (S)-configuration .
  • Kinetic resolution : Use lipases (e.g., CAL-B) to separate enantiomers during intermediate stages.
  • Circular Dichroism (CD) : Monitor enantiomeric excess (ee) during synthesis .

Methodological Considerations

Q. How should researchers handle stability issues during storage and handling?

  • Storage : Store at –20°C under argon to prevent oxidation of the thioxo group.
  • Decomposition signs : Yellow discoloration or precipitate formation indicates degradation. Re-purify via silica gel chromatography (hexane/EtOAc) .

Q. What analytical workflows are recommended for identifying synthetic byproducts?

  • LC-MS/MS : Detect low-abundance byproducts (e.g., sulfoxide derivatives, m/z +16).
  • Isolation via prep-HPLC : Collect fractions for structural elucidation (NMR, HRMS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.